7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce highly stereoselective and enantiomerically enriched products. The Baeyer-Villiger oxidation of 7-oxabicyclo(2.2.1)heptan-2-ones is another common method used to cleave a C-C bond in the compound . Industrial production methods often involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethereal bridge of the compound.
Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate involves its interaction with specific molecular targets and pathways. For instance, it inhibits protein phosphatases by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various downstream effects, including the reversal of drug resistance in cancer cells.
Comparison with Similar Compounds
Similar compounds to 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, acetate include:
- endo-Dimethyl 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylate
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Dimethyl 7-Oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate
These compounds share similar bicyclic structures but differ in their functional groups and specific chemical properties The uniqueness of 7-Oxabicyclo(22
Properties
CAS No. |
73806-13-0 |
---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl acetate |
InChI |
InChI=1S/C11H13NO5/c1-5(13)16-4-12-10(14)8-6-2-3-7(17-6)9(8)11(12)15/h6-9H,2-4H2,1H3 |
InChI Key |
OLJIIVYRMGVCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN1C(=O)C2C3CCC(C2C1=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.